

Application Notes and Protocols for 2-Undecanone as an Insect Repellent

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Undecanone**

Cat. No.: **B1294626**

[Get Quote](#)

A Note on **6-Undecanone** vs. 2-Undecanone: The scientific literature extensively documents the use of 2-undecanone as a potent insect repellent. In contrast, information regarding the specific insect repellent properties of **6-undecanone** is scarce. It is highly probable that the intended subject of inquiry was 2-undecanone, a naturally occurring compound found in wild tomato plants, cloves, and strawberries.^[1] Therefore, these application notes and protocols are based on the available data for 2-undecanone.

2-Undecanone, also known as methyl nonyl ketone, is a U.S. Environmental Protection Agency (EPA)-registered insect repellent.^[1] It serves as a viable alternative to synthetic repellents like DEET and picaridin, demonstrating efficacy against a range of arthropods, including mosquitoes and ticks.^[2]

Data Presentation: Efficacy of 2-Undecanone

The repellent efficacy of 2-undecanone has been demonstrated in both laboratory and field studies. The following tables provide a summary of its performance against various insect species in different formulations.

Table 1: Efficacy of 2-Undecanone Against Mosquitoes

Formulation	Concentration of 2-Undecanone	Mosquito Species	Test Method	Protection Time/Repellency
BioUD® Spray	7.75%	Mixed species	Field Study	Up to 5 hours of protection[2]
Ethanol Solution	20%	Aedes aegypti	Cage Test	Repellent activity at 6 hours[2]
Ethanol Solution	5%	Aedes aegypti	Cage Test	Strong repellent effect[2]
Mineral Oil Solution	Not specified	Aedes aegypti	Cage Test	Effective for > 4 hours and 40 minutes[2]
Lotion	Not specified	Aedes aegypti	Not specified	Good formulation behavior and repellency[2]

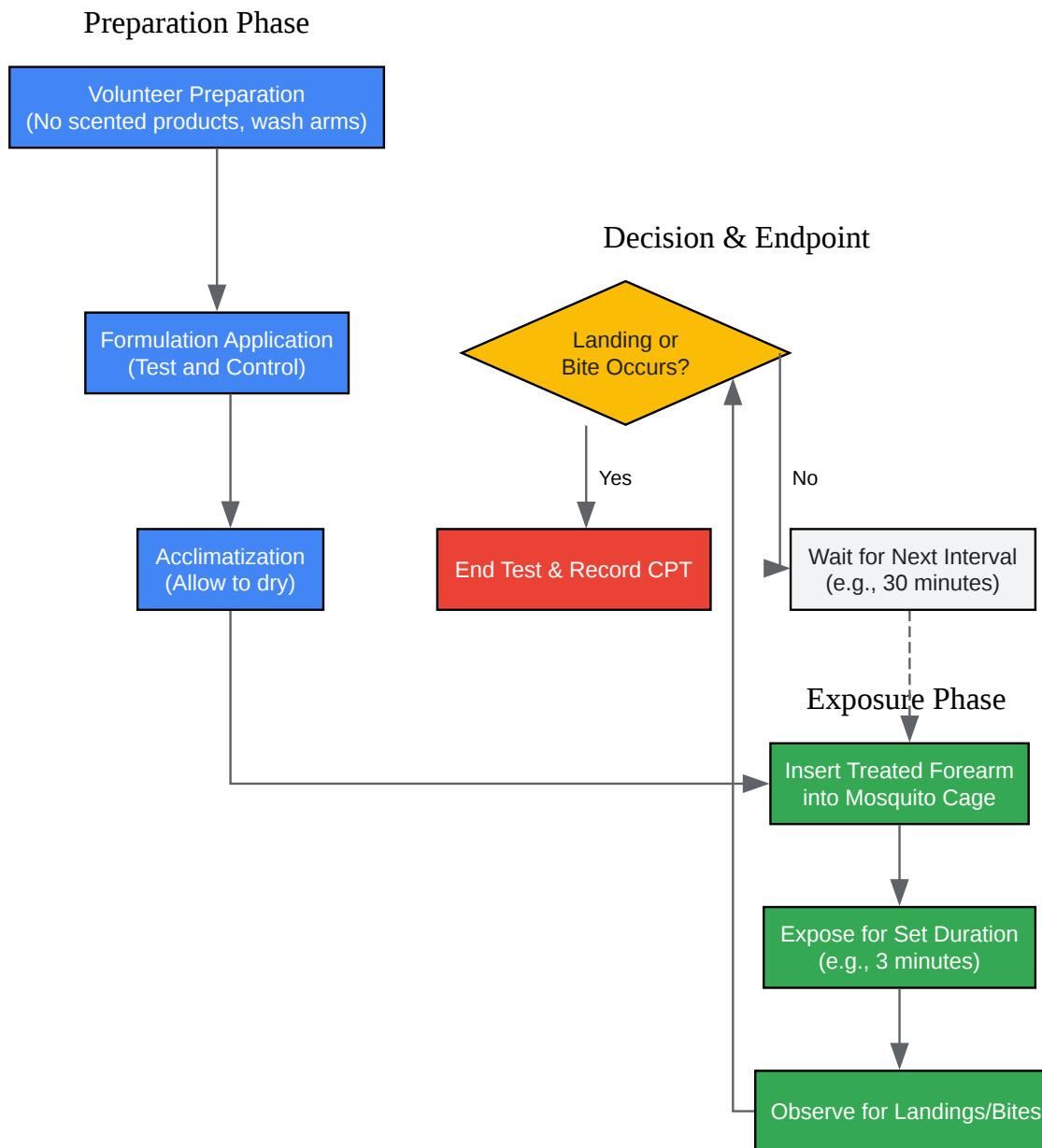
Table 2: Efficacy of 2-Undecanone Against Ticks

Formulation	Concentration of 2-Undecanone	Tick Species	Test Method	Protection Time/Repellency
Ethanol Solution	8%	Amblyomma americanum	Two-choice bioassay	74% repellency at 2 hours[1]
Ethanol Solution	8%	Dermacentor variabilis	Two-choice bioassay	75% repellency at 2 hours[1]

Experimental Protocols

Arm-in-Cage Test for Mosquito Repellency

This standardized method is used to determine the complete protection time (CPT) of a topical insect repellent against mosquitoes in a controlled laboratory setting.


Materials:

- Test formulation of 2-undecanone (e.g., spray, lotion).
- Control substance (e.g., the formulation base without 2-undecanone or ethanol).
- Test cage (e.g., 40x40x40 cm) containing 200 host-seeking, non-blood-fed female mosquitoes (e.g., *Aedes aegypti*, *Anopheles gambiae*, or *Culex quinquefasciatus*).[\[2\]](#)[\[3\]](#)
- Human volunteers.
- Elbow-length, mosquito-proof protective glove with a defined exposure window (e.g., 4x6 cm).[\[2\]](#)
- Timer.

Procedure:

- Volunteer Preparation: For at least 24 hours prior to the test, volunteers should abstain from using scented soaps, lotions, or perfumes. Forearms should be washed with unscented soap and thoroughly rinsed with water.[\[2\]](#)
- Formulation Application: A standardized amount of the test formulation (e.g., 1.0 mL) is applied evenly to a defined area of one forearm. The other forearm is treated with the control substance.[\[2\]](#)
- Acclimatization: The applied formulation is allowed to dry for a specified period (e.g., 30 minutes) before the first exposure.[\[2\]](#)
- Exposure: The volunteer inserts the treated forearm into the mosquito cage. The hand should be protected by the glove. The forearm is exposed for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[\[2\]](#)[\[4\]](#)
- Endpoint Determination: The test is concluded when the first confirmed landing or bite occurs. A confirmed event is often defined as a first landing/bite followed by a second one within a 30-minute period.[\[3\]](#) The time from application to this point is recorded as the CPT.

Data Analysis: The primary endpoint is the Complete Protection Time (CPT), which is the duration from the application of the repellent until it no longer provides complete protection from mosquito landings or bites.[3][4]

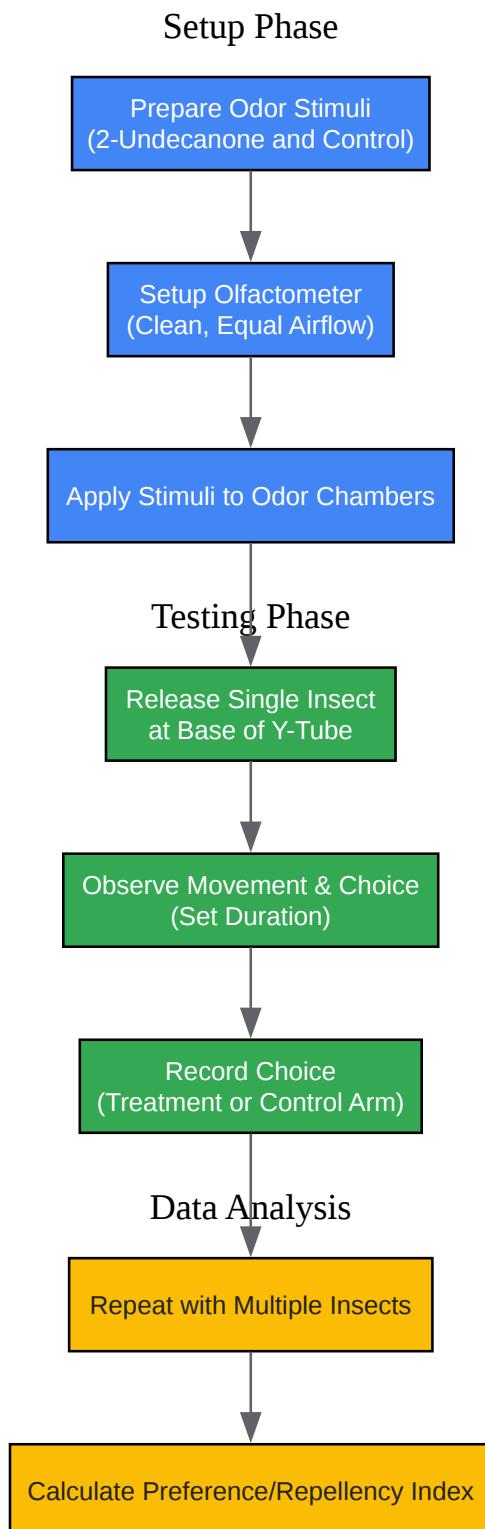
[Click to download full resolution via product page](#)

Workflow for the Arm-in-Cage Mosquito Repellency Test.

Y-Tube Olfactometer Assay for Behavioral Response

This assay is a standard two-choice behavioral test to assess whether a chemical compound is an attractant or a repellent to insects.

Materials:

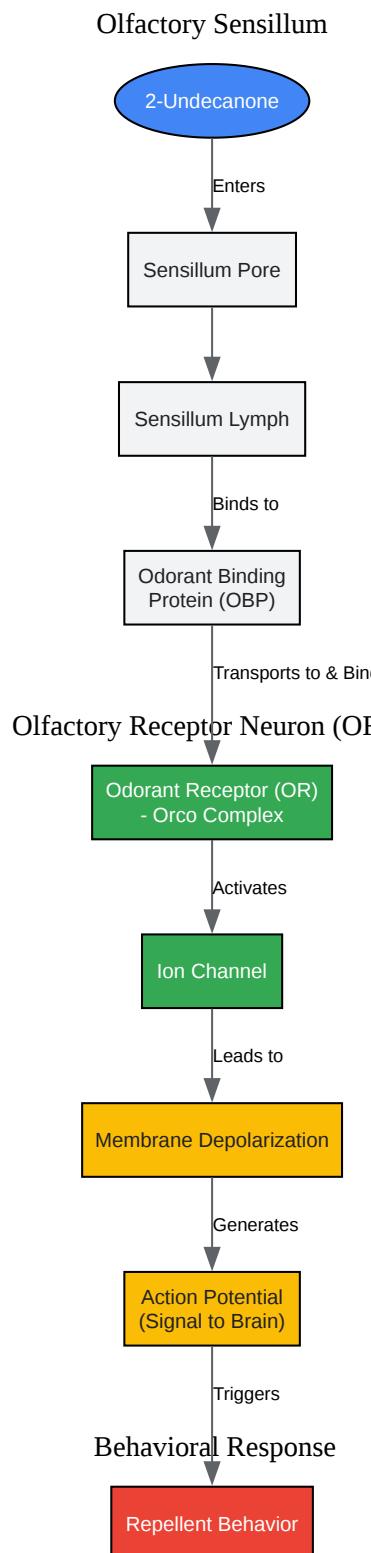

- Y-tube olfactometer (glass or PTFE).[5]
- Air pump or compressed air source.[6]
- Flow meters.[6]
- Activated charcoal filter.[6]
- Humidifier.[6]
- Odor source chambers.
- 2-Undecanone.
- Solvent (e.g., paraffin oil, hexane, or ethanol).
- Test insects (e.g., 30-50 non-blood-fed female mosquitoes).[5]
- Release chamber.

Procedure:

- Preparation of Odor Stimuli: Prepare a solution of 2-undecanone in the chosen solvent at the desired concentration.
- Olfactometer Setup: The Y-tube olfactometer should be thoroughly cleaned to remove any residual odors. A purified and humidified airflow is split and directed to each arm of the olfactometer at an equal flow rate.[5][6]

- Applying the Odor Stimulus: A filter paper treated with the 2-undecanone solution is placed in one of the odor source chambers. A filter paper treated only with the solvent is placed in the other chamber to serve as a control.[5]
- Insect Release and Observation: A single insect is introduced into the base of the Y-tube. Its movement is observed for a set period (e.g., 5 minutes), and the arm it chooses to enter is recorded.[5]

Data Analysis: The preference of the insects is quantified by calculating a Preference Index (PI) or a Repellency Index (RI).[5][7] $PI = (N_t - N_c) / (N_t + N_c)$ Where N_t is the number of insects choosing the treatment arm and N_c is the number of insects choosing the control arm. A negative PI value indicates repellency.[5]


[Click to download full resolution via product page](#)

Workflow for the Y-Tube Olfactometer Behavioral Assay.

Signaling Pathway

The repellent effect of 2-undecanone is mediated through the insect's olfactory system. It interacts with olfactory receptors on the antennae of insects, disrupting their ability to detect attractant cues from a host.

Mechanism of Action: 2-Undecanone can act on insect odorant receptors (ORs) in multiple ways. It can directly activate certain ORs that trigger an aversive behavioral response.[\[8\]](#) Additionally, it can inhibit the response of ORs that are tuned to attractants like indole and octenol, effectively masking the host's chemical signature.[\[8\]](#)[\[9\]](#)[\[10\]](#) This dual activity of both activation and inhibition of different ORs contributes to its effectiveness as a repellent.[\[8\]](#) The odorant receptor co-receptor (Orco) is essential for the function of these ORs, and therefore, the perception of repellents like 2-undecanone is Orco-dependent.[\[11\]](#)

[Click to download full resolution via product page](#)

Generalized Insect Olfactory Signaling Pathway for 2-Undecanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. First report of the repellency of 2-tridecanone against ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. insectolfactometer.com [insectolfactometer.com]
- 7. orgprints.org [orgprints.org]
- 8. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols for 2-Undecanone as an Insect Repellent]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294626#use-of-6-undecanone-as-an-insect-repellent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com